molecular formula C21H22N4O2 B11130528 1-(2-methoxyethyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide

1-(2-methoxyethyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide

Cat. No.: B11130528
M. Wt: 362.4 g/mol
InChI Key: UDLCCPFXDSCCQW-UHFFFAOYSA-N
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Description

The compound 1-(2-methoxyethyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide features a polyheterocyclic scaffold with a 1H-indole core substituted at position 1 with a 2-methoxyethyl group. The carboxamide at position 3 connects via a methylene bridge to a 1-methyl-1H-benzimidazole moiety.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[(1-methylbenzimidazol-2-yl)methyl]indole-3-carboxamide

InChI

InChI=1S/C21H22N4O2/c1-24-19-10-6-4-8-17(19)23-20(24)13-22-21(26)16-14-25(11-12-27-2)18-9-5-3-7-15(16)18/h3-10,14H,11-13H2,1-2H3,(H,22,26)

InChI Key

UDLCCPFXDSCCQW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)C3=CN(C4=CC=CC=C43)CCOC

Origin of Product

United States

Preparation Methods

Indole Alkylation

The introduction of the 2-methoxyethyl group at the indole nitrogen is achieved via nucleophilic alkylation.

Procedure :

  • Substrate : Indole-3-carboxylic acid (1.0 equiv).

  • Alkylating Agent : 2-Methoxyethyl chloride (1.2 equiv).

  • Base : Sodium hydride (1.5 equiv) in anhydrous DMF at 0°C.

  • Conditions : Stirred at 80°C for 12 hours under nitrogen.

  • Workup : Quenched with ice-water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water).

Yield : 72–78%.

Mechanistic Insight :
The reaction proceeds through deprotonation of indole by NaH, followed by SN2 attack of the alkoxide on 2-methoxyethyl chloride. Steric hindrance at the indole C2 position directs alkylation to the N1 site.

Synthesis of (1-Methyl-1H-Benzimidazol-2-yl)Methanamine

Benzimidazole Core Formation

The benzimidazole scaffold is constructed via acid-catalyzed cyclization of N-methyl-o-phenylenediamine.

Procedure :

  • Substrate : N-Methyl-o-phenylenediamine (1.0 equiv).

  • Carbon Source : Formic acid (2.0 equiv).

  • Conditions : Reflux in HCl (4M) at 120°C for 6 hours.

  • Product : 1-Methyl-1H-benzimidazole (85% yield).

Introduction of Aminomethyl Group

The 2-aminomethyl substituent is introduced via formylation followed by reductive amination.

Steps :

  • Vilsmeier-Haack Formylation :

    • React 1-methylbenzimidazole with POCl3/DMF at 0°C to yield 2-formyl-1-methylbenzimidazole.

  • Reductive Amination :

    • Treat the formyl derivative with ammonium acetate and sodium cyanoborohydride in methanol (pH 5–6) at 50°C for 8 hours.

    • Purify via column chromatography (SiO2, CH2Cl2/MeOH 9:1).

Yield : 68%.

Amide Bond Formation

Direct Amidation Using Methyltrimethoxysilane (MTM)

The MTM-mediated method offers a solvent-efficient, chromatography-free route.

Procedure :

  • Reactants :

    • 1-(2-Methoxyethyl)-1H-indole-3-carboxylic acid (1.0 equiv).

    • (1-Methyl-1H-benzimidazol-2-yl)methanamine (1.1 equiv).

  • Reagent : MTM (1.5 equiv).

  • Solvent : Toluene.

  • Conditions : Stir at 110°C for 24 hours.

  • Workup : Add aqueous NaOH (1M), extract with ethyl acetate, and crystallize from hexane/ethyl acetate.

Yield : 82–85%.

Advantages :

  • Avoids traditional coupling agents (e.g., EDCl, HOBt).

  • Minimal purification required.

Boron-Catalyzed Amidation

Arylboronic acids enhance reaction rates for challenging substrates.

Procedure :

  • Catalyst : 3,4,5-Trifluorobenzeneboronic acid (10 mol%).

  • Solvent : Xylene.

  • Conditions : Reflux at 140°C for 18 hours.

  • Workup : Filter through Celite and concentrate.

Yield : 88–90%.

Comparative Analysis of Amidation Methods

MethodCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Purity (%)
MTM-MediatedMethyltrimethoxysilane110248598
Boron-Catalyzed3,4,5-Trifluorobenzeneboronic acid140189097
EDCl/HOBtEDCl, HOBt25127895

Key Observations :

  • MTM and boron catalysts outperform traditional coupling agents in yield and scalability.

  • Boron-based methods require higher temperatures but achieve superior conversion for sterically hindered substrates.

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification.

  • Toluene and xylene balance reactivity and ease of workup for MTM and boron methods.

Catalytic Loading

  • Reducing boron catalyst loading to 5 mol% maintains efficacy while lowering costs.

Challenges and Solutions

Indole N-Alkylation Side Reactions

  • Issue : Competing C3 alkylation.

  • Solution : Use bulky bases (e.g., NaH) to favor N1 selectivity.

Benzimidazole Aminomethylation

  • Issue : Over-reduction of the formyl group.

  • Solution : Employ mild reducing agents (NaCNBH3) and controlled pH .

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: TBHP, potassium permanganate (KMnO4)

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN)

    Catalysts: Nickel, palladium

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:
Research indicates that derivatives of compounds similar to 1-(2-methoxyethyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide exhibit significant antimicrobial properties. For instance, benzimidazole derivatives have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar pharmacological properties.

Anticancer Potential:
The compound's structure allows for interactions with biological targets involved in cancer pathways. Studies have demonstrated that related compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells . The potential for this compound to act as an anticancer agent warrants further investigation.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
N-(2-methyl-1H-benzimidazol-6-yl)-1H-indole-4-carboxamideBenzimidazole and indole coreAntimicrobial properties
2-(1H-indol-3-yl)-1H-benzimidazoleIndole and benzimidazoleAnticancer activity
5-substituted benzimidazolesVarying substituents on benzimidazoleDiverse biological activities

This comparative analysis highlights the uniqueness of the target compound due to its specific combination of functional groups that may enhance its interaction with biological targets compared to other similar compounds.

Case Studies and Research Findings

In Vitro Studies:
In vitro evaluations have shown that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that certain benzimidazole derivatives induced cell cycle arrest and apoptosis in cancer cells .

In Silico Evaluations:
Computational studies have also been employed to predict the pharmacokinetic properties and potential interactions of this compound with biological targets. These studies can guide the design of new derivatives with improved efficacy and reduced toxicity .

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(a) N-(1H-1,3-Benzimidazol-2-ylmethyl)-5-Chloro-1-(2-Methoxyethyl)-1H-Indole-2-Carboxamide ()

  • Key Differences :
    • Substitution at indole-2-carboxamide (vs. indole-3-carboxamide in the target compound).
    • Presence of a 5-chloro substituent on the indole ring.
  • Impact :
    • The chlorine atom increases molecular weight (382.8 vs. ~368.4 for the target compound) and may enhance lipophilicity (LogP) .
    • Positional isomerism (indole-2 vs. indole-3 carboxamide) could alter binding interactions in biological targets.

(b) N-[3-(1H-Benzimidazol-2-ylamino)-3-Oxopropyl]-5,6,7-Trimethoxy-1-Methyl-1H-Indole-2-Carboxamide ()

  • Key Differences :
    • Trimethoxy groups on the indole core (positions 5,6,7).
    • A propylamide linker (vs. methylene bridge in the target compound).
  • Impact :
    • Increased polarity from methoxy groups may improve aqueous solubility but reduce membrane permeability.
    • The flexible propyl linker might allow conformational adaptability in target binding .

(c) 4-[1-(2-Methoxyethyl)-1H-Indol-3-yl]-N-[(1-Methyl-1H-Pyrrol-2-yl)Methyl]Butanamide ()

  • Key Differences :
    • A butanamide chain connects the indole to a pyrrole-methyl group (vs. benzimidazole in the target).
  • Replacement of benzimidazole with pyrrole alters aromatic stacking interactions .

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility Predictors
Target Compound ~368.4 2-Methoxyethyl, Benzimidazole Moderate (methoxyethyl enhances solubility)
(5-chloro analog) 382.8 5-Chloro, Indole-2-carboxamide Lower solubility (chlorine increases LogP)
(trimethoxy analog) 451.5 5,6,7-Trimethoxy, Propylamide High polarity (trimethoxy groups)
  • Methoxyethyl vs. Chlorine : The 2-methoxyethyl group in the target compound likely improves solubility compared to the chloro-substituted analog, which may exhibit higher metabolic stability due to reduced oxidative susceptibility .
  • Benzimidazole vs. Pyrrole : Benzimidazole’s aromatic nitrogen atoms enable hydrogen bonding and π-π stacking, critical for target engagement, whereas pyrrole () lacks this capability .

Biological Activity

The compound 1-(2-methoxyethyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide is a complex organic molecule that combines an indole core with a benzimidazole moiety and a methoxyethyl substituent. Its molecular formula is C21H22N4O2C_{21}H_{22}N_{4}O_{2} with a molecular weight of approximately 362.4 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit significant biological activities, including:

  • Antimicrobial Effects : Some derivatives have shown activity against various bacterial strains.
  • Anticancer Properties : Certain benzimidazole derivatives have demonstrated efficacy against cancer cell lines.

The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The mechanism often involves modulation of signaling pathways or direct inhibition of target proteins. For example, compounds with benzimidazole structures are known to interact with tubulin, which is crucial for cell division.

Structure-Activity Relationship (SAR)

The unique structural features of this compound may enhance its interaction with biological targets compared to other similar compounds. The methoxyethyl group could influence solubility and bioavailability, making it a candidate for further investigation in drug development.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(2-methyl-1H-benzimidazol-6-yl)-1H-indole-4-carboxamideBenzimidazole and indole coreAntimicrobial properties
2-(1H-indol-3-yl)-1H-benzimidazoleIndole and benzimidazoleAnticancer activity
5-substituted benzimidazolesVarying substituents on benzimidazoleDiverse biological activities

Anticancer Activity

A study investigating the anticancer properties of similar indole-benzimidazole hybrids demonstrated that these compounds significantly inhibited the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

Antimicrobial Efficacy

Another research focused on the antimicrobial activity of benzimidazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.

Q & A

Basic: What are the established synthetic routes for 1-(2-methoxyethyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the indole-3-carboxamide core. Key steps include:

  • Cyclization : Formation of the indole ring via acid-catalyzed cyclization of β-ketoesters or via Pd-catalyzed amidation (as seen in analogous indole derivatives) .
  • Functionalization : Introduction of the 2-methoxyethyl group via alkylation using 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Coupling : Reaction of the indole-3-carboxylic acid derivative with (1-methyl-1H-benzimidazol-2-yl)methylamine using coupling agents like EDCI/HOBt in dichloromethane .
    Optimization may involve microwave-assisted synthesis to reduce reaction times and improve yields, as demonstrated in related benzimidazole derivatives .

Advanced: How can computational methods be applied to resolve contradictions in reaction mechanism predictions for this compound?

Methodological Answer:
Contradictions in mechanistic pathways (e.g., competing alkylation vs. acylation sites) can be addressed using:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and compare activation energies for competing pathways .
  • Reaction Path Search Algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method to explore intermediates and validate experimental observations .
  • Kinetic Isotope Effects (KIEs) : Experimental validation of computational predictions by comparing deuterated vs. non-deuterated substrate reactivity .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹ for the carboxamide group) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyethyl proton signals at δ 3.3–3.7 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguous stereochemistry, if crystallizable derivatives are available .

Advanced: How can researchers reconcile discrepancies in reported biological activity data?

Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from:

  • Assay Conditions : Differences in pH, temperature, or solvent systems (e.g., DMSO concentration affecting solubility) .
  • Structural Analogues : Compare activity of closely related compounds (e.g., methyl vs. methoxy substitutions in benzimidazole derivatives) .
  • Meta-Analysis : Use statistical tools like ANOVA to identify outliers or systematic biases across studies .
  • In Silico Docking : Predict binding affinities to target proteins (e.g., kinases) and correlate with experimental data .

Basic: What protocols are used for preliminary bioactivity screening?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin inhibition using fluorogenic substrates) .
  • Cytotoxicity Testing : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced: How can pharmacokinetic properties be optimized for in vivo studies?

Methodological Answer:

  • ADMET Predictions : Use software like SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for blood-brain barrier penetration .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and metabolic stability .
  • Metabolite Identification : LC-MS/MS to track degradation products in liver microsome assays .

Advanced: What strategies improve synthetic yield while minimizing side reactions?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent, and catalyst ratios .
  • High-Throughput Experimentation (HTE) : Screen 100+ conditions in parallel using automated systems .
  • In Situ Monitoring : ReactIR or Raman spectroscopy to detect intermediates and terminate reactions at optimal conversion .

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